molecular formula C14H16N2O2 B2462341 5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione CAS No. 17867-43-5

5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione

Cat. No. B2462341
CAS RN: 17867-43-5
M. Wt: 244.294
InChI Key: DPBLLGQBAJCGJW-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C14H16N2O2 . It is also known as DDNP.


Synthesis Analysis

The synthesis of hydrazone-based chemosensor assemblies for zinc is detailed in a report using established and simple synthetic pathways . The coordination properties and photo physical response of new, easy-to-prepare and highly selective 2- (2- (4-fluoro-2-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione have been examined .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione can be viewed using Java or Javascript . The molecular weight is 244.29 .

Scientific Research Applications

1. Synthesis of Pyrazole, Isoxazole, and Thiophene Derivatives This compound, also known as dimedone, is used in the synthesis of pyrazole, isoxazole, and thiophene derivatives . These derivatives have shown antiproliferative properties, inhibiting tyrosine kinase and Pim-1 kinase . This makes them potential candidates for antitumor drugs .

Anticancer Applications

Dimedone-based compounds have been found to possess anticancer properties . They are used in the synthesis of chromene derivatives, which have shown anticancer, antioxidant, spasmolytic, antianaphylactic, anti-HIV, and antibacterial activities .

Antibacterial Applications

Dimedone is also used in the synthesis of oxozolidinones, which have shown antibacterial activity . This makes it a valuable compound in the development of new antibiotics .

Dye and Laser Technology Applications

Dimedone-based compounds, such as substituted xanthene derivatives, are used in dyes and laser technology . They are also used in the creation of fluorescent compounds .

Herbicidal Applications

New cyclohexane-1,3-dione derivatives synthesized from dimedone have shown herbicidal activity . They inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in plants . This makes them effective in controlling weeds .

Synthesis of Diverse Organic Compounds

The versatile chemistry and ready availability of cyclohexane-1,3-diones and its derivatives make them suitable precursors for the preparation of divergent organic compounds . For example, they are used in the synthesis of chromene derivatives, which have various biological activities .

Safety and Hazards

According to the safety data sheet, it is advised to avoid contact with skin and eyes . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air and get medical attention . In case of ingestion, clean mouth with water and get medical attention .

properties

IUPAC Name

5,5-dimethyl-2-phenyldiazenylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2)8-11(17)13(12(18)9-14)16-15-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBLLGQBAJCGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)N=NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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